4-(3-Ethyl-ureido)-benzenesulfonyl chloride
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Overview
Description
4-(3-Ethyl-ureido)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are widely used in organic synthesis. The presence of both ureido and sulfonyl chloride functional groups makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Aminobenzenesulfonyl chloride+Ethyl isocyanate→4-(3-Ethyl-ureido)-benzenesulfonyl chloride
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-ureido)-benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(3-Ethyl-ureido)-benzenesulfonic acid.
Condensation reactions: The ureido group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Condensation reactions: These reactions often require the presence of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.
Major Products Formed
Sulfonamide derivatives: Formed through nucleophilic substitution reactions.
4-(3-Ethyl-ureido)-benzenesulfonic acid: Formed through hydrolysis.
Imines and related compounds: Formed through condensation reactions.
Scientific Research Applications
4-(3-Ethyl-ureido)-benzenesulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, surfactants, and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-ureido)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamide derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Ethyl-ureido)-butanoic acid
- 4-(3-Ethyl-ureido)-phenyl-acetic acid
- 4-(3-Ethyl-ureido)-benzenesulfonic acid
Uniqueness
4-(3-Ethyl-ureido)-benzenesulfonyl chloride is unique due to the presence of both ureido and sulfonyl chloride functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Properties
IUPAC Name |
4-(ethylcarbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-2-11-9(13)12-7-3-5-8(6-4-7)16(10,14)15/h3-6H,2H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWHWKUINJLHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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